molecular formula C12H17Cl2NO4 B3082894 3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid CAS No. 1134759-39-9

3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid

Cat. No.: B3082894
CAS No.: 1134759-39-9
M. Wt: 310.17 g/mol
InChI Key: SLPFOCNLECXFIJ-UHFFFAOYSA-N
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Description

“3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid” is a complex organic compound. It belongs to the class of compounds known as bicyclo[3.1.0]hexanes . These compounds are prevalent scaffolds in natural products and synthetic bioactive compounds .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes involves a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[3.1.0]hexane core, which possesses an all-carbon quaternary center . This structure is achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction is facilitated by an organic or an iridium photoredox catalyst and blue LED irradiation .

Scientific Research Applications

1. Synthesis and Stereochemistry

The chemical compound 3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic acid is part of a group of molecules known for their application in stereoselective synthesis. For example, researchers have developed methods for the stereoselective synthesis of various amino acids, demonstrating the utility of such compounds in creating stereochemically complex molecules (D'aniello, Falorni, Mann, & Taddei, 1996).

2. Medicinal Chemistry and Drug Design

These compounds have significant applications in medicinal chemistry, particularly in the design and development of new drugs. For instance, bicyclo[3.1.0]hexane and its derivatives have been explored as core structures in small molecules with diverse biological activities. They serve as analogues for nucleoside building blocks and have been used in the synthesis of bioactive compounds and in materials science (Jimeno, Pericàs, Wessel, Alker, & Müller, 2011).

3. Peptide Synthesis and Structural Biology

These bicyclic compounds play a crucial role in peptide synthesis. They have been used in the preparation of cyclic and open-chain β-peptides, aiding in the study of peptide structures and functions. Such research is valuable for understanding peptide behavior and designing peptides with specific biological activities (Yoshinari, Gessier, Noti, Beck, & Seebach, 2011).

4. Conformational Analysis

The conformational properties of amino acids and their derivatives are essential in understanding the behavior of larger molecules like proteins. Studies involving this compound and related compounds contribute to this field by providing insights into how molecular structure influences biological function (Vorberg, Trapp, Carreira, & Müller, 2017).

Properties

IUPAC Name

6,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-7(5-11)12(6,13)14/h6-7H,4-5H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPFOCNLECXFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C(C1)C2(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 2
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 3
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 4
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 5
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid
Reactant of Route 6
3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid

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